molecular formula C5H7ClN2O B1286696 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole CAS No. 83227-01-4

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B1286696
CAS No.: 83227-01-4
M. Wt: 146.57 g/mol
InChI Key: PGYXLMWYFOXGGN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 3-position and an ethyl group at the 5-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The chloromethyl group of this compound can form covalent bonds with thiol groups in proteins, leading to the formation of stable adducts . These interactions can influence the enzyme’s activity and potentially alter cellular detoxification pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glutathione S-transferase can lead to changes in the redox state of cells, impacting cellular metabolism and oxidative stress responses . Additionally, this compound may affect the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in detoxification pathways and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects, such as oxidative stress and cellular damage, have been observed at high doses. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the conjugation and elimination of toxic substances . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and it may accumulate in certain cellular compartments . These interactions can affect the compound’s localization and overall bioavailability within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Nucleophilic substitution: Products include azides, thioethers, and ethers.

    Oxidation: Products may include oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include reduced oxadiazole derivatives or modified substituents.

Scientific Research Applications

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the ethyl group at the 5-position.

    5-Ethyl-1,2,4-oxadiazole: Lacks the chloromethyl group at the 3-position.

    3-(Methyl)-5-ethyl-1,2,4-oxadiazole: Has a methyl group instead of a chloromethyl group at the 3-position.

Uniqueness

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the ethyl group can influence the compound’s lipophilicity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYXLMWYFOXGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601352
Record name 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83227-01-4
Record name 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g of 2-chloro-N-hydroxyacetoamidine and 1.80 g of propionyl chloride were dissolved in 50 ml of N,N-dimethylformamide, and 2.05 g of triethylamine was added dropwise under ice-cooling. The mixture was stirred at 130° C. for 5 hours and then cooled to room temperature. After aqueous saturated sodium chloride was added, the reaction mixture was extracted with methyl-t-butyl ether. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.62 g of 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole.
Quantity
2 g
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reactant
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1.8 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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2.05 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

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